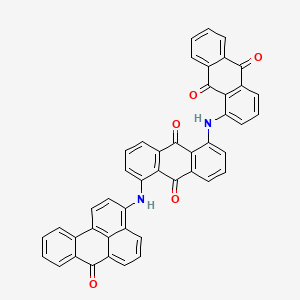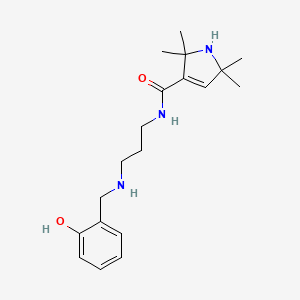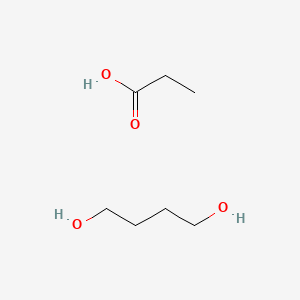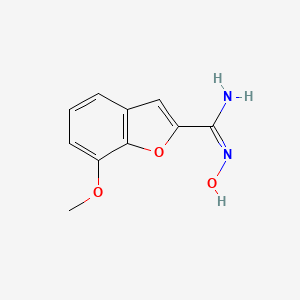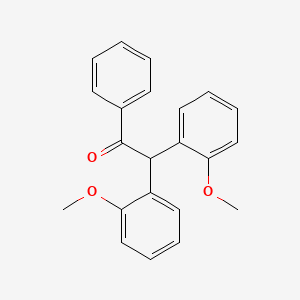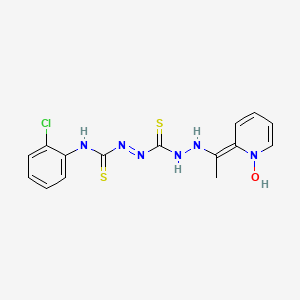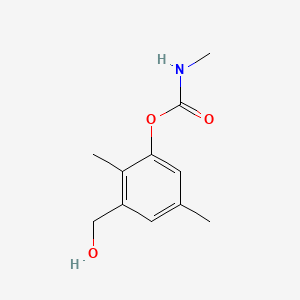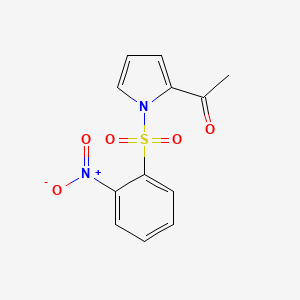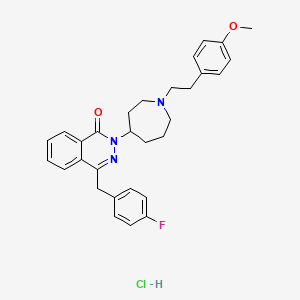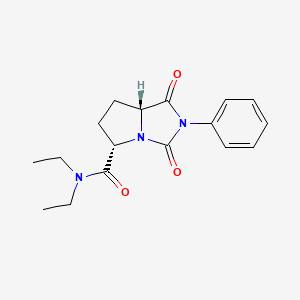
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 0963926 is a chemical compound with unique properties and applications. It is known for its significant role in various chemical reactions and industrial processes. This compound has garnered attention due to its versatility and effectiveness in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BRN 0963926 involves several steps, including the use of specific reagents and controlled reaction conditions. The process typically starts with the selection of appropriate raw materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of BRN 0963926.
Industrial Production Methods: In industrial settings, the production of BRN 0963926 is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The industrial production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality BRN 0963926 for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: BRN 0963926 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions: The reactions involving BRN 0963926 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of BRN 0963926 depend on the type of reaction and the reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry.
Wissenschaftliche Forschungsanwendungen
BRN 0963926 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in biochemical assays and molecular biology experiments. In medicine, BRN 0963926 is investigated for its potential therapeutic effects and its role in drug development. In industry, it is utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of BRN 0963926 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The molecular pathways involved in the action of BRN 0963926 are complex and are the subject of ongoing research to fully understand its effects.
Eigenschaften
CAS-Nummer |
52919-08-1 |
|---|---|
Molekularformel |
C17H21N3O3 |
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
(5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-5-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-3-18(4-2)15(21)13-10-11-14-16(22)19(17(23)20(13)14)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+/m0/s1 |
InChI-Schlüssel |
SNHYRAFOXWEJNQ-UONOGXRCSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@@H]1CC[C@H]2N1C(=O)N(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


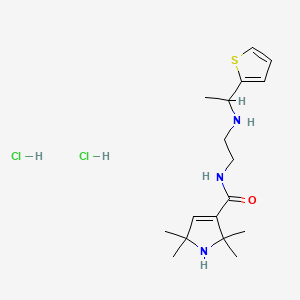
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)

